molecular formula C12H16O3S B8282829 Ethyl 5-methylthio-2-ethoxybenzoate

Ethyl 5-methylthio-2-ethoxybenzoate

Cat. No. B8282829
M. Wt: 240.32 g/mol
InChI Key: APNISLZZOPKWSB-UHFFFAOYSA-N
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Patent
US07579368B2

Procedure details

Potassium carbonate (22.0 g, 159 mmol) and iodoethane (9.0 mL, 112 mmol) were added to a stirred solution of 5-methylthio-2-hydroxy-benzoic acid (5.00 g, 27 mmol) in 2-butanone (125 mL). The resulting mixture was heated in an oil bath (80° C.) for 16 h and then allowed to cool. The solution was concentrated and redissolved in methylene chloride. The organic phase was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated. Purification of the crude residue by flash column chromatography (silica gel, eluting with 5-15% ethyl acetate in hexanes) gave ethyl 5-methylthio-2-ethoxybenzoate as a yellow oil (5.5 g, 85%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].I[CH2:8][CH3:9].[CH3:10][S:11][C:12]1[CH:13]=[CH:14][C:15]([OH:21])=[C:16]([CH:20]=1)[C:17]([OH:19])=[O:18].[CH3:22][C:23](=O)CC>>[CH3:10][S:11][C:12]1[CH:13]=[CH:14][C:15]([O:21][CH2:8][CH3:9])=[C:16]([CH:20]=1)[C:17]([O:19][CH2:22][CH3:23])=[O:18] |f:0.1.2|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9 mL
Type
reactant
Smiles
ICC
Name
Quantity
5 g
Type
reactant
Smiles
CSC=1C=CC(=C(C(=O)O)C1)O
Name
Quantity
125 mL
Type
reactant
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in methylene chloride
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue
WASH
Type
WASH
Details
by flash column chromatography (silica gel, eluting with 5-15% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=CC(=C(C(=O)OCC)C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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